7-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-5-chloropyrazole with 2,2,2-trifluoroethyl isocyanate, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine scaffold . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are utilized.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which may possess enhanced biological or chemical properties .
Scientific Research Applications
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes like cyclin-dependent kinases (CDKs), which are targets for cancer therapy.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: It is used in the development of fluorescent probes for imaging and sensing applications.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing the proliferation of cancer cells. Additionally, its fluorophore properties enable it to participate in energy transfer processes, making it useful in imaging applications.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities but with different structural features.
Uniqueness
7-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C7H3ClF3N3 |
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Molecular Weight |
221.57 g/mol |
IUPAC Name |
7-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-1-2-12-6-3-4(7(9,10)11)13-14(5)6/h1-3H |
InChI Key |
LPMADEPYNIGCBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=CC(=N2)C(F)(F)F)N=C1)Cl |
Origin of Product |
United States |
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